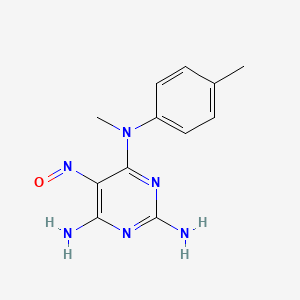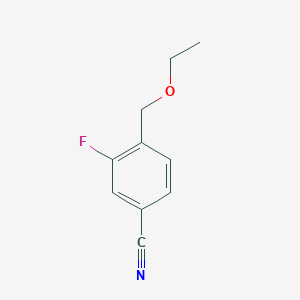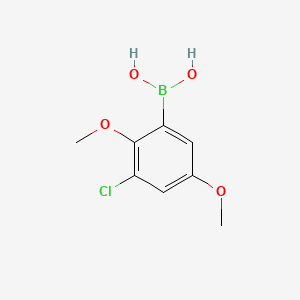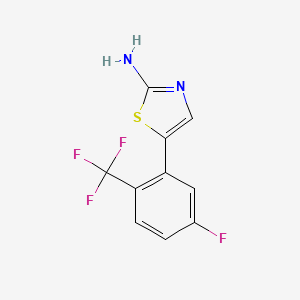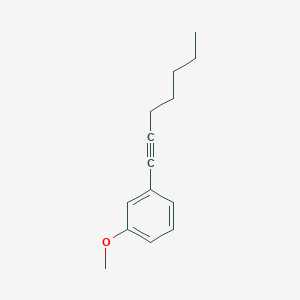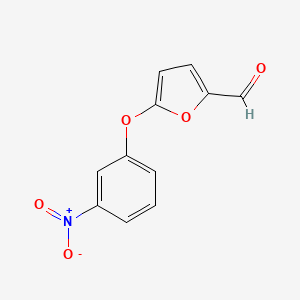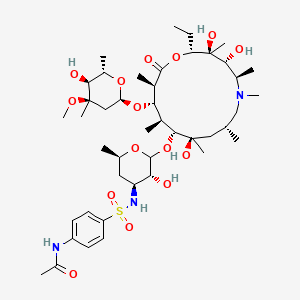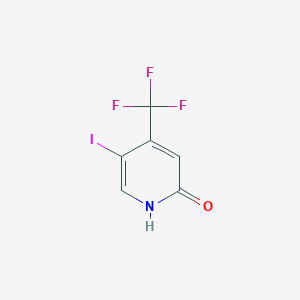
2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with hydroxyl, iodine, and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the iodination of 2-hydroxy-4-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-hydroxy-5-azido-4-(trifluoromethyl)pyridine .
Applications De Recherche Scientifique
2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is largely dependent on its application. In drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)-2-pyridone: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and hydrogen bonding properties.
2-Iodo-5-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 2-Hydroxy-5-iodo-4-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both iodine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations, while the hydroxyl group provides additional sites for hydrogen bonding and reactivity .
Propriétés
Formule moléculaire |
C6H3F3INO |
|---|---|
Poids moléculaire |
288.99 g/mol |
Nom IUPAC |
5-iodo-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)3-1-5(12)11-2-4(3)10/h1-2H,(H,11,12) |
Clé InChI |
GYLHMZWVFUFRGH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CNC1=O)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



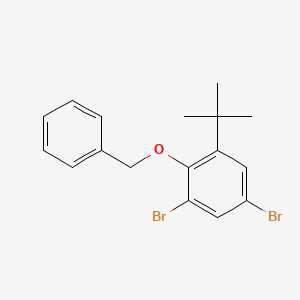
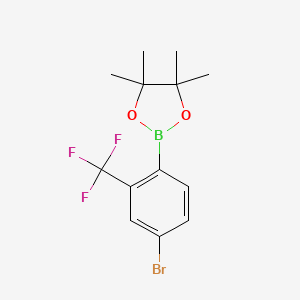
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
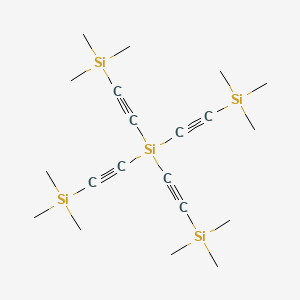
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
